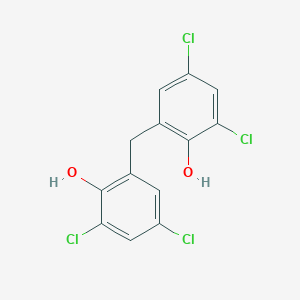![molecular formula C9H16O3 B156086 1,6-Dioxaspiro[4.5]decan-2-ylmethanol CAS No. 83015-88-7](/img/structure/B156086.png)
1,6-Dioxaspiro[4.5]decan-2-ylmethanol
Vue d'ensemble
Description
1,6-Dioxaspiro[4.5]decan-2-ylmethanol (DSDM) is a novel compound that has been studied for its potential therapeutic applications due to its unique chemical structure. DSDM is a derivative of the monoterpene alcohol, 2-methyl-4-pentanol, and has been found to possess a variety of biological activities. DSDM has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising compound for further study.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Aminocarbonylation Processes : 1,6-Dioxaspiro[4.5]decan-2-ylmethanol derivatives, specifically 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, can be synthesized via palladium-catalyzed aminocarbonylation from 2-acetylcyclohexanone, showing potential for complex organic synthesis (Farkas, Petz, & Kollár, 2015).
Spiroketal Synthesis : The compound has been utilized in the stereoselective synthesis of spiroketal structures, such as in the total synthesis of dihydro-pyrenolide D, demonstrating its role in the formation of complex organic frameworks (Ramakrishna & Sridhar, 2015).
Organic Synthesis Intermediate : It serves as a bifunctional synthetic intermediate widely used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides, highlighting its versatility in various chemical syntheses (Zhang Feng-bao, 2006).
Bromination Reactions : Its derivatives have been explored in bromination reactions, aiding in the understanding of stereochemistry and providing pathways for synthesizing α-bromine-containing spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Derivative Synthesis : Derivatives of benzofurazan and benzofuroxan have been synthesized from this compound, showcasing its potential in creating novel heterocyclic compounds (Samsonov & Volodarsky, 2000).
Applications in Biological and Environmental Sciences
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components, indicating its application in understanding and mimicking biological signaling molecules (Cubero, Lopez-Espinosa, & Kari, 1995).
Biological Studies : Research into the glandular secretion and volatile emission of certain fruit flies involves this compound, pointing to its relevance in ecological and biological studies (Krohn et al., 1991).
Safety and Hazards
Mécanisme D'action
1,6-Dioxaspiro[4.5]decan-2-ylmethanol, also known as Compound 6, is a natural product derived from Dacus oleae . The compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action are discussed below.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,6-Dioxaspiro[45]decan-2-ylmethanolThe compound has a density of 1.1±0.1 g/cm3, a boiling point of 248.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. These properties could be influenced by environmental conditions, potentially affecting the compound’s action.
Propriétés
IUPAC Name |
1,10-dioxaspiro[4.5]decan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-5-9(12-8)4-1-2-6-11-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBNNFVGHJPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343179 | |
| Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83015-88-7 | |
| Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to separate and identify the various volatile components present in the glandular secretions and emissions of the fruit flies []. This technique allows for both the identification and quantification of different volatile compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)



![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)





